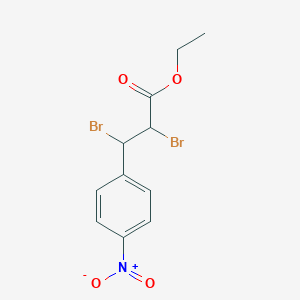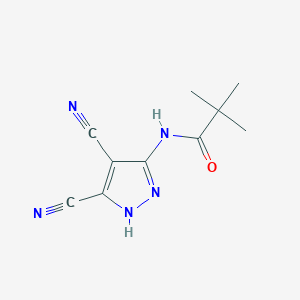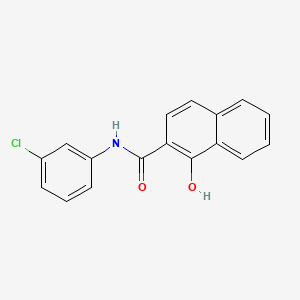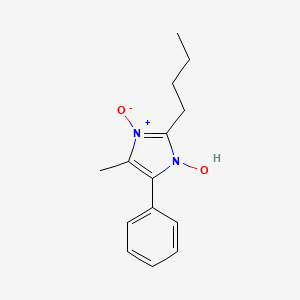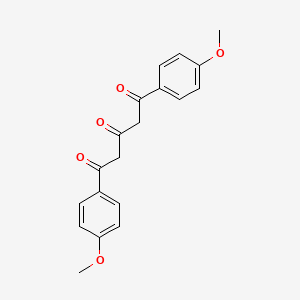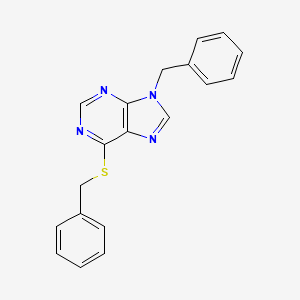![molecular formula C15H12O2 B14002014 1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde CAS No. 23002-98-4](/img/structure/B14002014.png)
1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde is an organic compound belonging to the dibenzofuran family Dibenzofurans are polycyclic aromatic compounds with a furan ring fused to two benzene rings This specific compound is characterized by the presence of two methyl groups at positions 1 and 4, and an aldehyde group at position 2 on the dibenzofuran skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where a formylation reaction is carried out using dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . This method is efficient and yields the desired aldehyde group at the 2-position of the dibenzofuran ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Vilsmeier-Haack reaction remains a preferred method due to its simplicity and effectiveness. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 1,4-Dimethyldibenzo[b,d]furan-2-carboxylic acid.
Reduction: 1,4-Dimethyldibenzo[b,d]furan-2-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . Additionally, the aromatic structure of the compound allows it to participate in π-π interactions with other aromatic molecules, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde can be compared with other dibenzofuran derivatives:
2-Methoxydibenzo[b,d]furan-1-carbaldehyde: Similar structure but with a methoxy group at position 2 instead of an aldehyde group.
2-Methoxydibenzo[b,d]furan-3-carbaldehyde: Similar structure but with the aldehyde group at position 3.
Furan-2-carbaldehyde: A simpler structure with only a furan ring and an aldehyde group.
Propiedades
Número CAS |
23002-98-4 |
|---|---|
Fórmula molecular |
C15H12O2 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
1,4-dimethyldibenzofuran-2-carbaldehyde |
InChI |
InChI=1S/C15H12O2/c1-9-7-11(8-16)10(2)14-12-5-3-4-6-13(12)17-15(9)14/h3-8H,1-2H3 |
Clave InChI |
KSPHHMOUMFMGMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1OC3=CC=CC=C32)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


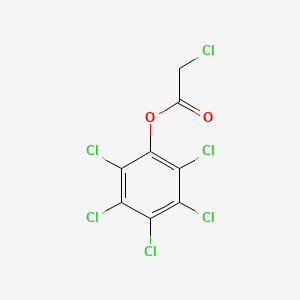
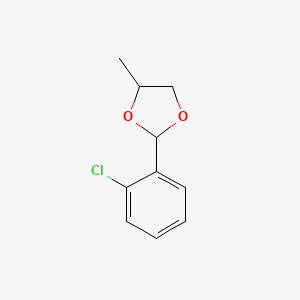
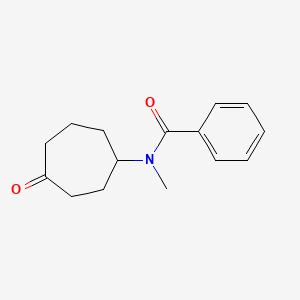

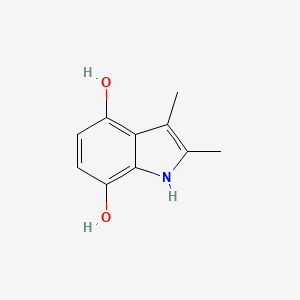
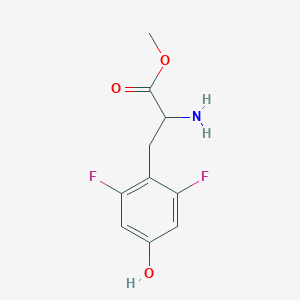
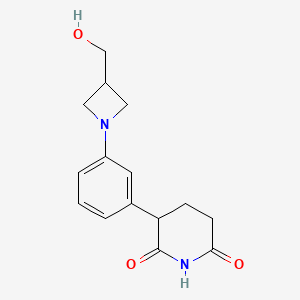
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)
